

# Application Notes and Protocols: XF-73 in Murine Skin Infection Models

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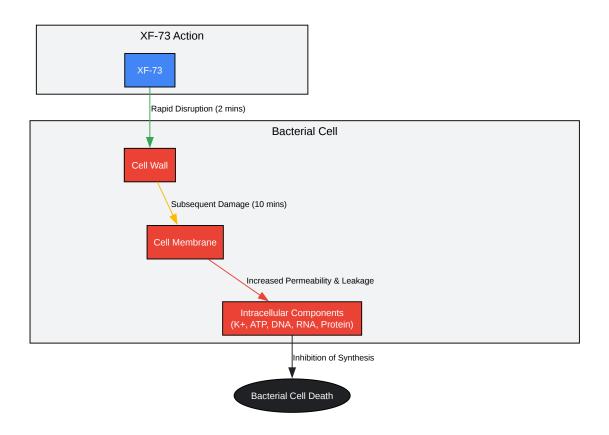
## Introduction

XF-73 (exeporfinium chloride) is a novel synthetic, di-cationic porphyrin derivative demonstrating rapid and potent bactericidal activity against a broad range of Gram-positive bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which involves disruption of the bacterial cell membrane, leads to rapid cell death and a low propensity for the development of bacterial resistance.[1][3][4] These characteristics make XF-73 a promising candidate for the topical treatment of skin and soft tissue infections. This document provides detailed protocols for utilizing XF-73 in established murine skin infection models to evaluate its in vivo efficacy. The primary models discussed are the tape-stripping and surgical wound infection models, which are standard for assessing topical antimicrobial agents.[5][6][7]

## **Mechanism of Action**

XF-73 exerts its antibacterial effect through a multi-step process targeting the bacterial cell envelope.[5] Initially, it binds to the bacterial cell membrane, causing rapid disruption and increased permeability.[3][4] This leads to a significant loss of essential intracellular components like potassium and ATP, followed by the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death without causing cell lysis.[1][4] Transmission electron microscopy suggests a rapid (2-minute) disruption of the cell wall, with subsequent membrane damage observed after longer incubation (10 minutes).[5][7]





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**Figure 1:** Simplified mechanism of action of XF-73 on bacterial cells.

## **Data Presentation**

The efficacy of XF-73 has been demonstrated in multiple studies, consistently showing a significant reduction in bacterial load in infected wounds. The following tables summarize the quantitative data from key experiments.

# Table 1: Efficacy of 0.2% (w/w) XF-73 Dermal Formulation in the Murine Tape-Stripping Skin Infection Model[6][8]



Treatment Group	S. aureus Strain	Bacterial Load (log10 CFU/g wound tissue)
Vehicle Control	NRS384 (MRSA)	~8.0
0.2% XF-73 (Single Dose)	NRS384 (MRSA)	< 5.0
2% Mupirocin (Single Dose)	NRS384 (MRSA)	~7.0
Vehicle Control	NRS384-MT-3 (Low-level Mupirocin-Resistant)	~8.0
0.2% XF-73 (Single Dose)	NRS384-MT-3 (Low-level Mupirocin-Resistant)	< 5.0
2% Mupirocin (Single Dose)	NRS384-MT-3 (Low-level Mupirocin-Resistant)	~7.5
Vehicle Control	ATCC BAA-1708 (High-level Mupirocin-Resistant)	~8.0
0.2% XF-73 (Single Dose)	ATCC BAA-1708 (High-level Mupirocin-Resistant)	~5.0
2% Mupirocin (Single Dose)	ATCC BAA-1708 (High-level Mupirocin-Resistant)	~8.0
0.2% XF-73 (Two Doses)	ATCC BAA-1708 (High-level Mupirocin-Resistant)	< 5.0
2% Mupirocin (Two Doses)	ATCC BAA-1708 (High-level Mupirocin-Resistant)	~7.5

Data are presented as mean values. A single dose of XF-73 resulted in a >3 log10 reduction in MRSA infection, and its potency was unaffected by mupirocin resistance.[8]

# Table 2: Efficacy of 0.2% (w/w) XF-73 Dermal Formulation in the Murine Surgical Wound Infection Model[6]



Treatment Group	S. aureus Strain	Bacterial Load (log10 CFU/g wound tissue)
Vehicle Control	NRS384 (MRSA)	~7.5
0.2% XF-73	NRS384 (MRSA)	< 4.5
2% Mupirocin	NRS384 (MRSA)	~6.5
Vehicle Control	NRS384-MT-3 (Low-level Mupirocin-Resistant)	~7.5
0.2% XF-73	NRS384-MT-3 (Low-level Mupirocin-Resistant)	< 4.5
2% Mupirocin	NRS384-MT-3 (Low-level Mupirocin-Resistant)	~7.0
Vehicle Control	ATCC BAA-1708 (High-level Mupirocin-Resistant)	~7.5
0.2% XF-73	ATCC BAA-1708 (High-level Mupirocin-Resistant)	~4.5
2% Mupirocin	ATCC BAA-1708 (High-level Mupirocin-Resistant)	~7.5

XF-73 demonstrated significantly greater efficacy than mupirocin in reducing the bacterial burden in surgical wound infections, including those caused by mupirocin-resistant strains.[6]

# Table 3: Efficacy of XF-73 in a Murine Burn Wound Infection Model[11][12]



Treatment Group	MRSA Reduction in Burn Wound Tissue	MRSA Reduction in Spleen (Bloodstream)
Placebo Control	-	-
25 μg XF-73	Up to 99.99%	99.9%
50 μg XF-73	Up to 99.99%	100% (No MRSA detected)
100 μg XF-73	Up to 99.99%	99.9%

A single topical application of XF-73 significantly reduced MRSA infection in the burn wound and prevented its invasion into the bloodstream.[9][10]

# **Experimental Protocols**

The following are detailed protocols for establishing murine skin infection models to test the efficacy of XF-73.

# Protocol 1: Murine Tape-Stripping Skin Infection Model[5][6]

This model creates a superficial abrasion to mimic a minor skin wound.

#### Materials:

- 6-8 week old female BALB/c mice
- Electric clippers
- · Depilatory cream
- Adhesive tape
- S. aureus culture (e.g., MRSA strain NRS384) grown to mid-log phase
- Phosphate-buffered saline (PBS)
- XF-73 dermal formulation (e.g., 0.2% w/w)



- Vehicle control formulation
- Positive control (e.g., 2% mupirocin ointment)
- Sterile cotton swabs
- Surgical scissors and forceps
- Stomacher
- Tryptic Soy Agar (TSA) plates

#### Procedure:

- Animal Preparation: Anesthetize the mice. Shave a 2x2 cm area on the back of each mouse using electric clippers, followed by the application of a depilatory cream to remove remaining hair.
- Skin Abrasion: Gently apply and remove adhesive tape to the shaved area 10-15 times to strip the stratum corneum, creating a glistening appearance without causing bleeding.
- Infection: Inoculate the abraded area with a 10  $\mu$ L suspension of S. aureus (approximately 10<sup>7</sup> CFU).
- Treatment: At 2 hours post-infection, topically apply a single dose (e.g., 20 mg) of the XF-73 formulation, vehicle control, or positive control to the infected area. For studies requiring multiple doses, apply a second dose at a specified time point (e.g., 8 hours post-infection).
- Sample Collection: At 24 hours post-infection, euthanize the mice. Excise the infected skin tissue.
- Bacterial Quantification: Weigh the excised tissue and homogenize it in sterile PBS using a stomacher. Serially dilute the homogenate and plate on TSA plates. Incubate the plates at 37°C for 24 hours.
- Data Analysis: Count the colonies on the plates to determine the number of CFU per gram of wound tissue. Convert the data to log10 CFU/g for analysis.



# **Protocol 2: Murine Surgical Wound Infection Model[5][6]**

This model simulates a post-surgical wound infection.

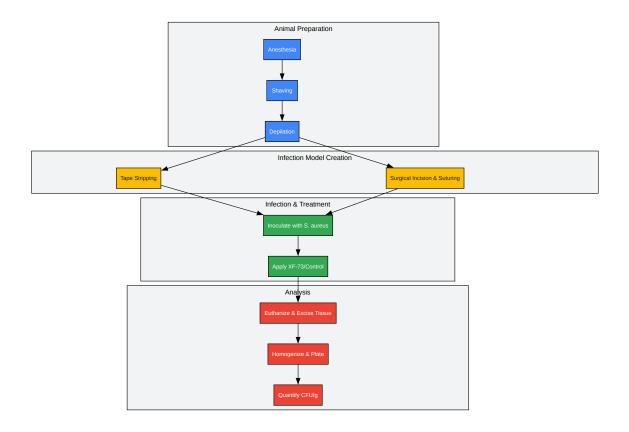
#### Materials:

- Same as Protocol 1, with the addition of:
- Scalpel
- Suture material (e.g., 4-0 silk suture)

#### Procedure:

- Animal Preparation: Prepare the mice as described in Protocol 1 (anesthesia, shaving, depilation).
- Surgical Incision: Create a 1 cm full-thickness incision on the back of each mouse using a sterile scalpel.
- Infection: Inoculate the wound with a 10  $\mu$ L suspension of S. aureus (approximately 10^7 CFU).
- Suturing: Close the incision with two simple interrupted sutures.
- Treatment: At 2 hours post-infection, apply the test formulations as described in Protocol 1.
- Sample Collection and Bacterial Quantification: Follow steps 5-7 from Protocol 1.





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Figure 2: General experimental workflow for murine skin infection models.

## Conclusion

The data and protocols presented herein demonstrate that XF-73 is a highly effective topical antibacterial agent in murine skin infection models.[5][6] Its potent and rapid bactericidal activity against both antibiotic-sensitive and -resistant S. aureus strains, coupled with its low propensity for resistance development, positions it as a strong candidate for clinical development for the treatment of superficial and post-surgical skin infections.[2][5][8] The provided protocols offer a standardized framework for the in vivo evaluation of XF-73 and other novel antimicrobial compounds.



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